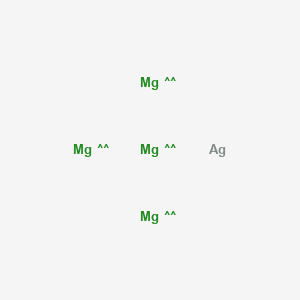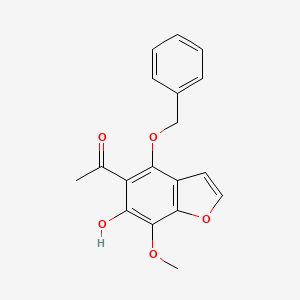
1-(4-(Benzyloxy)-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Benzyloxy)-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone is a complex organic compound characterized by its unique benzofuran structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzyloxy)-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzofuran core through cyclization reactions, followed by the introduction of functional groups such as benzyloxy, hydroxy, and methoxy groups under specific reaction conditions. These steps often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-(Benzyloxy)-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylic and aromatic positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(4-(Benzyloxy)-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(4-(Benzyloxy)-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing its activity and specificity.
Comparación Con Compuestos Similares
- 1-(2,4-Bis(benzyloxy)phenyl)ethanone
- 1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)ethanone
Comparison: Compared to similar compounds, 1-(4-(Benzyloxy)-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone is unique due to its specific substitution pattern on the benzofuran core. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
119104-31-3 |
|---|---|
Fórmula molecular |
C18H16O5 |
Peso molecular |
312.3 g/mol |
Nombre IUPAC |
1-(6-hydroxy-7-methoxy-4-phenylmethoxy-1-benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C18H16O5/c1-11(19)14-15(20)18(21-2)17-13(8-9-22-17)16(14)23-10-12-6-4-3-5-7-12/h3-9,20H,10H2,1-2H3 |
Clave InChI |
BICYTSYHSUJOTJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C2=C(C(=C1O)OC)OC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



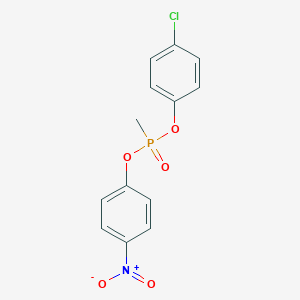
![2-Methyl-N-[3-(tributylstannyl)propyl]prop-2-enamide](/img/structure/B14292275.png)
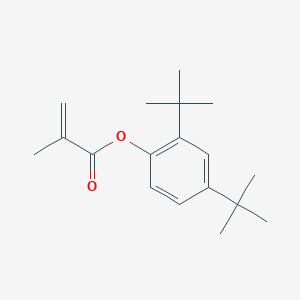
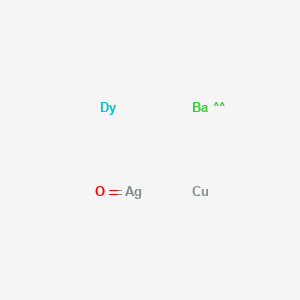
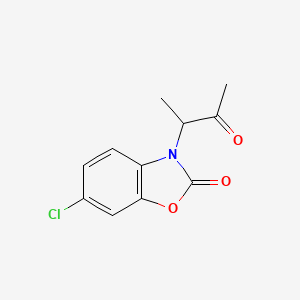
![3-(2,3-Dimethyl-2-azabicyclo[3.2.1]octan-4-yl)phenyl decanoate](/img/structure/B14292300.png)
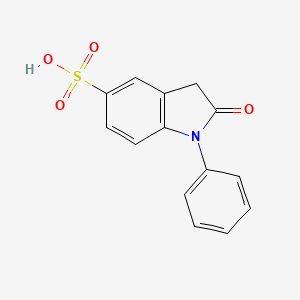
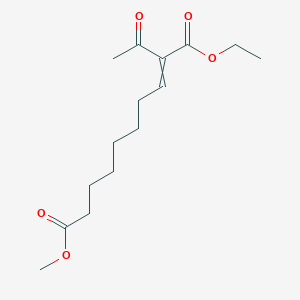

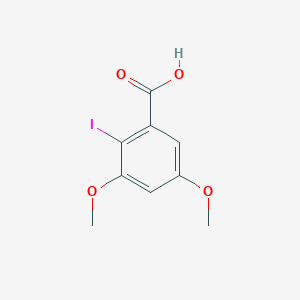
![4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]phenol](/img/structure/B14292330.png)
